molecular formula C9H14N2O B7860352 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B7860352
M. Wt: 166.22 g/mol
InChI Key: GPBRVGRTDIKTDA-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method involves the reaction of 3-methyl-1H-pyrazole with tert-butyl bromide under basic conditions to introduce the tert-butyl group. This is followed by formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, often utilizing transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products:

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring may also interact with various biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

    1-tert-Butyl-3-methyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the tert-butyl group, which may affect its steric properties and reactivity.

    1-tert-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the compound with different chemical properties.

Uniqueness: 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both tert-butyl and aldehyde groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

1-tert-butyl-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-8(6-12)5-11(10-7)9(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRVGRTDIKTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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